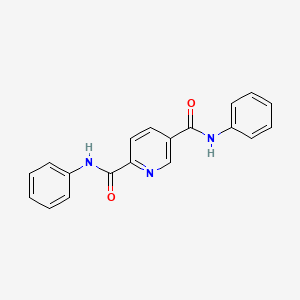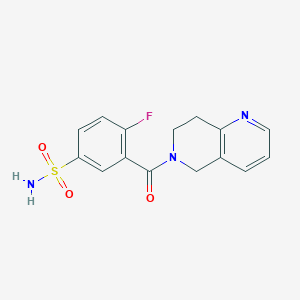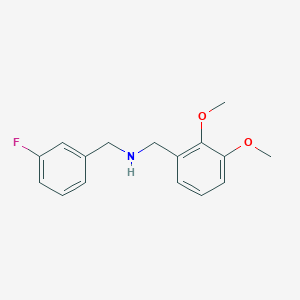
N,N'-diphenyl-2,5-pyridinedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-diphenyl-2,5-pyridinedicarboxamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 368.42 g/mol.
Applications De Recherche Scientifique
N,N'-diphenyl-2,5-pyridinedicarboxamide has been extensively studied for its potential applications in various fields such as materials science, analytical chemistry, and biomedical research. In materials science, N,N'-diphenyl-2,5-pyridinedicarboxamide is used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis. In analytical chemistry, N,N'-diphenyl-2,5-pyridinedicarboxamide is used as a chelating agent for the determination of metal ions in complex matrices. In biomedical research, N,N'-diphenyl-2,5-pyridinedicarboxamide has been studied for its potential as an anticancer agent, antimicrobial agent, and as a fluorescent probe for the detection of amyloid fibrils.
Mécanisme D'action
The mechanism of action of N,N'-diphenyl-2,5-pyridinedicarboxamide is not well understood. However, it is known to bind to metal ions such as zinc and copper, which are important for various biological processes. N,N'-diphenyl-2,5-pyridinedicarboxamide has been shown to inhibit the activity of metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition may contribute to N,N'-diphenyl-2,5-pyridinedicarboxamide's potential as an anticancer agent.
Biochemical and Physiological Effects:
N,N'-diphenyl-2,5-pyridinedicarboxamide has been shown to have low toxicity in vitro and in vivo. However, it has been reported to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. N,N'-diphenyl-2,5-pyridinedicarboxamide has also been shown to have antioxidant properties and may protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N'-diphenyl-2,5-pyridinedicarboxamide in lab experiments is its high purity and stability. N,N'-diphenyl-2,5-pyridinedicarboxamide is also readily available and relatively inexpensive. However, N,N'-diphenyl-2,5-pyridinedicarboxamide has limited solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of N,N'-diphenyl-2,5-pyridinedicarboxamide is not well understood, which may limit its potential applications.
Orientations Futures
There are several future directions for the study of N,N'-diphenyl-2,5-pyridinedicarboxamide. One potential area of research is the development of N,N'-diphenyl-2,5-pyridinedicarboxamide-based metal-organic frameworks for gas storage and separation. Another area of research is the use of N,N'-diphenyl-2,5-pyridinedicarboxamide as a chelating agent for the determination of metal ions in biological samples. Additionally, further studies are needed to understand the mechanism of action of N,N'-diphenyl-2,5-pyridinedicarboxamide and its potential applications as an anticancer and antimicrobial agent.
Méthodes De Synthèse
The synthesis of N,N'-diphenyl-2,5-pyridinedicarboxamide involves the reaction between 2,5-diaminopyridine and diphenylchlorophosphate in the presence of triethylamine. The reaction yields N,N'-diphenyl-2,5-pyridinediamine, which is then treated with oxalyl chloride to form N,N'-diphenyl-2,5-pyridinedicarboxamide. The purity of N,N'-diphenyl-2,5-pyridinedicarboxamide can be improved by recrystallization from ethanol.
Propriétés
IUPAC Name |
2-N,5-N-diphenylpyridine-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-18(21-15-7-3-1-4-8-15)14-11-12-17(20-13-14)19(24)22-16-9-5-2-6-10-16/h1-13H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFSCPKAHMFATL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-diphenyl-2,5-pyridinedicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-chlorophenyl)sulfonyl]-2-hydroxybenzamide](/img/structure/B5637465.png)
![4-[(4-hydroxy-6-methylquinolin-2-yl)methyl]piperazine-1-sulfonamide](/img/structure/B5637466.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5637476.png)
![1-methyl-N-1-oxaspiro[4.5]dec-3-yl-1H-indole-6-carboxamide](/img/structure/B5637477.png)
![N,N-diethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5637485.png)


![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B5637494.png)
![4-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-oxo-3,4-dihydroquinoxaline-2-carboxamide](/img/structure/B5637501.png)
![N-cyclopentyl-2-[(6-methyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5637513.png)

![8-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5637528.png)